molecular formula C15H16ClN5O B4326276 N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B4326276
M. Wt: 317.77 g/mol
InChI Key: UKRCRXXQXVXVQD-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by its benzimidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:

  • Benzimidazole Derivative Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Pyrazole Derivative Synthesis: The pyrazole ring is often formed through the reaction of hydrazines with β-diketones or β-ketoesters.

  • Coupling Reaction: The final step involves the coupling of the benzimidazole derivative with the pyrazole derivative under specific reaction conditions, such as the use of coupling agents like carbodiimides or activating reagents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various solvents

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols

  • Reduction Products: Alcohols, amines, or hydrocarbons

  • Substitution Products: Amides, esters, or ethers

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound has been investigated for its therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Industry: It is utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide

  • 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine

  • 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole

Uniqueness: N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide stands out due to its unique combination of benzimidazole and pyrazole rings, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-9-15(16)10(2)21(20-9)8-14(22)17-7-13-18-11-5-3-4-6-12(11)19-13/h3-6H,7-8H2,1-2H3,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRCRXXQXVXVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=NC3=CC=CC=C3N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

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